molecular formula C14H22N2O3 B12543369 Tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate CAS No. 862205-34-3

Tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate

Cat. No.: B12543369
CAS No.: 862205-34-3
M. Wt: 266.34 g/mol
InChI Key: OEYPEJHSHYZRLF-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate is an organic compound with a complex structure that includes a tert-butyl group, an aminomethyl group, and a methoxybenzylcarbamate moiety

Preparation Methods

The synthesis of tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate typically involves multiple steps. One common synthetic route starts with the protection of the amine group using a tert-butyl carbamate protecting group. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxybenzyl halide .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

Tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate can be compared with other similar compounds such as tert-butyl 2-(aminomethyl)-4-hydroxybenzylcarbamate and tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate. These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Further research into its properties and applications could lead to the development of new materials and therapeutic agents.

Properties

CAS No.

862205-34-3

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl N-[[2-(aminomethyl)-4-methoxyphenyl]methyl]carbamate

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-9-10-5-6-12(18-4)7-11(10)8-15/h5-7H,8-9,15H2,1-4H3,(H,16,17)

InChI Key

OEYPEJHSHYZRLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)OC)CN

Origin of Product

United States

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